3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS No.: 2034276-74-7
Cat. No.: VC4958461
Molecular Formula: C21H19FN2O4S
Molecular Weight: 414.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034276-74-7 |
|---|---|
| Molecular Formula | C21H19FN2O4S |
| Molecular Weight | 414.45 |
| IUPAC Name | 3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C21H19FN2O4S/c22-15-4-6-17(7-5-15)28-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-29-21(24)27/h1-7,12,16H,8-11,13H2 |
| Standard InChI Key | KMEQSXCIJQUGJQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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Thiazolidine-2,4-dione: A five-membered ring containing sulfur and two ketone groups, known for its role in modulating metabolic pathways .
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Azetidine-3-yl: A four-membered nitrogen-containing ring, which confers conformational rigidity compared to larger heterocycles like piperidine.
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3-(4-Fluorophenoxy)benzoyl: A biphenylether group with a fluorine substituent, enhancing lipophilicity and potential target binding .
The molecular formula is C₁₉H₁₅FN₂O₄S, with a molecular weight of 386.4 g/mol. Key physicochemical properties, though incompletely characterized, suggest moderate polarity due to the ketone and ether functionalities .
Comparative Analysis with Piperidine Analogues
While the piperidin-4-yl variant mentioned in the query remains undocumented in the provided sources, structural comparisons reveal critical differences:
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Ring Size: Azetidine (4-membered) vs. piperidine (6-membered) alters steric and electronic profiles.
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Synthetic Complexity: Smaller rings like azetidine often require specialized cyclization strategies, as seen in the synthesis of related compounds .
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Biological Activity: Thiazolidine-2,4-dione derivatives with piperidine moieties, such as those in antidiabetic agents, exhibit distinct target affinities compared to azetidine-containing analogs .
Synthetic Methodologies
Acylative Cyclization
Azetidine rings are frequently synthesized via intramolecular nucleophilic substitution. For example, the coupling of 3-aminobenzoyl chloride with 4-fluorophenol derivatives could yield the benzoyl-azetidine intermediate, followed by thiazolidine-2,4-dione conjugation .
Thiazolidine-2,4-dione Formation
The thiazolidine-2,4-dione core is typically generated through condensation reactions between thiourea and α-keto acids. In one documented procedure, 5-(4-fluorophenyl)-5-oxopentanoic acid was condensed with Evans auxiliaries to form oxazolidinone intermediates, a strategy adaptable to azetidine systems .
Yield Optimization Strategies
Reported yields for related compounds range from 68% to 86%, depending on reaction conditions:
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Solvent Selection: Polar aprotic solvents like DMF or THF improve solubility of intermediates .
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Catalysis: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency, as demonstrated in the synthesis of ezetimibe precursors .
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Temperature Control: Slow addition of reagents at 2–5°C minimizes side reactions, critical for azetidine stability .
Challenges and Future Directions
Synthetic Hurdles
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Azetidine Ring Strain: The four-membered ring’s high angle strain complicates large-scale synthesis, necessitating optimized protective group strategies.
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Stereochemical Control: Achieving enantiopure products requires chiral catalysts or resolution techniques, as seen in Evans auxiliary-mediated syntheses .
Pharmacokinetic Optimization
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